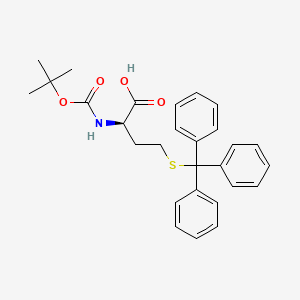

(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups: an amino group (NH2), a carboxylic acid group (COOH), a tert-butoxycarbonyl group (BOC), and a tritylthio group. The presence of these groups suggests that the compound could be involved in peptide synthesis, as BOC is often used as a protecting group for amines in such syntheses .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The stereochemistry at the carbon atom attached to the amino group is indicated by the ® configuration .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification, and the amino group (when deprotected) could react with carboxylic acids to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carboxylic acid and amino groups could increase its solubility in polar solvents .Applications De Recherche Scientifique

Antioxidant and Antiradical Activity

Compounds with open thiogroups, akin to the thio functionality present in "(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid," exhibit significant antioxidant and antiradical activities. Such compounds are compared to biogenic amino acids like cysteine, which also contains a free SH-group, indicating potential for biochemical processes improvement in patients exposed to high radiation doses (А. G. Kaplaushenko, 2019).

Drug Synthesis Applications

Levulinic acid (LEV), featuring carbonyl and carboxyl groups, demonstrates versatility in drug synthesis, similar to the multifunctionality of "(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid." LEV's derivatives are utilized in synthesizing a variety of value-added chemicals, indicating the potential for similar compounds to serve as precursors or intermediates in pharmaceutical synthesis, enhancing reaction cleanliness and reducing costs (Mingyue Zhang et al., 2021).

Analytical and Biochemical Studies

The reaction of ninhydrin with primary amino groups, forming distinctive chromophores, underscores the analytical utility of amino acid derivatives in various scientific disciplines. This suggests that compounds like "(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid" could be valuable in analytical chemistry, biochemistry, and related fields for the detection, isolation, and analysis of compounds of interest (M. Friedman, 2004).

Sorption and Environmental Impact

Research on sorption of herbicides highlights the interaction of chemical compounds with soil and sediment. Understanding the environmental fate and interaction mechanisms of complex molecules, including those with functionalities similar to "(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid," is crucial for assessing their environmental impact and behavior (D. Werner et al., 2012).

Biotechnological Production and Applications

Advancements in biotechnological production of compounds, including those with complex structures like "(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid," offer "green" approaches to large-scale application. The versatility of rosmarinic acid, for example, in herbal preparations and as a food additive, suggests the potential for similar compounds in food industry and medical applications (A. Marchev et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAYCOKLWMVUSV-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679791 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)triphenyl-D-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid | |

CAS RN |

1301706-43-3 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)triphenyl-D-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)

![7-Amino-3-bromo-thieno[2,3-C]pyridine](/img/structure/B577378.png)